molecular formula C28H33N3O5 B10864573 5-(3,4-Dimethoxyphenyl)-2-[({2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione

5-(3,4-Dimethoxyphenyl)-2-[({2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione

Cat. No.: B10864573
M. Wt: 491.6 g/mol
InChI Key: KAFSDQCNIFTECE-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-2-[({2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione is a complex organic compound that features a cyclohexane-1,3-dione core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-2-[({2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione typically involves multiple steps:

    Formation of the Cyclohexane-1,3-dione Core: This can be achieved through a Claisen condensation reaction.

    Introduction of the Dimethoxyphenyl Group: This step might involve a Friedel-Crafts acylation reaction.

    Attachment of the Piperazine Derivative: This can be done through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using specific catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Carboxylic acids or aldehydes.

    Reduction Products: Alcohols or alkanes.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine

    Pharmacological Research: Explored for its potential as a therapeutic agent in treating various diseases.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-[({2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets. These targets could include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Influencing biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Functional Group Diversity: The presence of multiple functional groups makes it unique.

Properties

IUPAC Name

2-[2-(4-benzoylpiperazin-1-yl)ethyliminomethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O5/c1-35-26-9-8-21(18-27(26)36-2)22-16-24(32)23(25(33)17-22)19-29-10-11-30-12-14-31(15-13-30)28(34)20-6-4-3-5-7-20/h3-9,18-19,22,32H,10-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFSDQCNIFTECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=C(C(=O)C2)C=NCCN3CCN(CC3)C(=O)C4=CC=CC=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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